3-(3-Fluoro-4-nitrophenyl)propanenitrile
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Overview
Description
3-(3-Fluoro-4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H6FNO2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-nitrophenyl)propanenitrile typically involves the nitration of 3-fluorobenzene followed by a series of reactions to introduce the propanenitrile group. One common method involves the following steps:
Nitration: 3-Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrobenzene.
Alkylation: The nitro compound is then subjected to alkylation with acrylonitrile in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 3-(3-Amino-4-nitrophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Scientific Research Applications
3-(3-Fluoro-4-nitrophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluoro and nitro groups can influence its reactivity and binding affinity to molecular targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-nitrophenyl)propanenitrile: Similar structure but with a chloro group instead of a fluoro group.
3-(3-Bromo-4-nitrophenyl)propanenitrile: Contains a bromo group instead of a fluoro group.
3-(3-Methyl-4-nitrophenyl)propanenitrile: Features a methyl group in place of the fluoro group.
Uniqueness
3-(3-Fluoro-4-nitrophenyl)propanenitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
3-(3-fluoro-4-nitrophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXXAMVHDXPHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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